Cas no 537-42-8 (Pterostilbene)

Pterostilbene 化学的及び物理的性質
名前と識別子
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- 4-(3,5-Dimethoxystyryl)phenol
- AKOS 236-80
- 3,5-DIMETHOXY-4'-HYDROXYSTILBENE
- 3',5'-DIMETHOXY-4-STILBENOL
- 4-[(1E)-2-(3,5-DIMETHOXYPHENYL)ETHENYL]PHENOL
- PTEROSTILBENE
- PTEROCARPUS MARSUPIUM
- TRANS-3,5-DIMETHOXY-4'-HYDROXYSTILBENE
- (E)-3,5-Dimethoxy-4'-hydroxystilbene
- (E)-4-(3,5-Dimethoxystyryl)phenol
- 4-[(E)-2-(3,5-dimethoxyphenyl)ethenyl]phenol
- 4-[(E)-2-(3,5-Dimethoxyphenyl)vinyl]phenol
- PTEROSTILBENE(P) PrintBack
- 3,5-Dimethoxy-4'-hydroxy-trans-stilbene
- 4'-hydroxy-3,5-dimethoxystilbene
- 4'-Hydroxy-3,5-dimethoxy-trans-stilbene
- Pterostilbene,Pterocarpus marsupium
- trans-1-(3,5-Dimethoxyphenyl)-2-(4-hydroxyphenyl)ethylene
- 3,5-Dimethoxy-4′-hydroxystilbene
- Rosewood
- trans-pterostilbene
- pterostilben
- VLEUZFDZJKSGMX-ONEGZZNKSA-N
- 4-((E)-2-(3,5-dimethoxyphenyl)ethenyl)phenol
- 26R60S6A5I
- Pterostilbene, Pte
- Pterostilbene,99%
- (E)-1-hydroxy-4-(3,5-dimethoxy)styrylbenzene
- trans-4-Hydroxy 3',5'-dimethoxystilbene
- 4-(2-(3,5-Dimethoxyphenyl)ethenyl)phenol
- 3',5'-dimethoxy-resveratrol
- SMR000440694
- MLS000863581
- MLS001424135
- MLS000759434
- ConMedNP.439
- (E)-3',5'-dimethoxy-4-stilbenol
- (E)-4'-hydroxy-3,5-dimethoxystilbene
- MLSMR
- Pterostilbene
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- MDL: MFCD00238710
- インチ: 1S/C16H16O3/c1-18-15-9-13(10-16(11-15)19-2)4-3-12-5-7-14(17)8-6-12/h3-11,17H,1-2H3/b4-3+
- InChIKey: VLEUZFDZJKSGMX-ONEGZZNKSA-N
- ほほえんだ: O(C([H])([H])[H])C1C([H])=C(C([H])=C(/C(/[H])=C(\[H])/C2C([H])=C([H])C(=C([H])C=2[H])O[H])C=1[H])OC([H])([H])[H]
- BRN: 6(4)7592
計算された属性
- せいみつぶんしりょう: 256.109944g/mol
- ひょうめんでんか: 0
- XLogP3: 3.8
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 回転可能化学結合数: 4
- どういたいしつりょう: 256.109944g/mol
- 単一同位体質量: 256.109944g/mol
- 水素結合トポロジー分子極性表面積: 38.7Ų
- 重原子数: 19
- 複雑さ: 270
- 同位体原子数: 0
- 原子立体中心数の決定: 0
- 未定義の原子立体中心の数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- 共有結合ユニット数: 1
- トポロジー極表面積: 38.7A^2
- 同位体原子数: 0
- ぶんしりょう: 256.30
じっけんとくせい
- 色と性状: はいはくしょくけっしょうふんまつ
- 密度みつど: 1.1690
- ゆうかいてん: 89-92 ºC
- ふってん: 420.4℃ at 760 mmHg
- フラッシュポイント: 208.1±25.9 °C
- 屈折率: 1.639
- ようかいど: DMSO: >20mg/mL
- PSA: 38.69000
- LogP: 3.57980
- 最大波長(λmax): 321(MeOH)(lit.)
- FEMA: 3394
- かんど: 光に敏感
Pterostilbene セキュリティ情報
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記号:
- シグナルワード:Danger
- 危害声明: H318,H411
- 警告文: P273,P280,P305+P351+P338
- 危険物輸送番号:UN 3077
- WGKドイツ:3
- 危険カテゴリコード: 41-51/53
- セキュリティの説明: S26-S39-S61
-
危険物標識:
- ちょぞうじょうけん:2-8°C
- 危険レベル:IRRITANT
- 包装グループ:Ⅲ
- リスク用語:R41; R51/53
Pterostilbene 税関データ
- 税関データ:
中国税関コード:
2909500000概要:
290950500000.エーテルフェノール/エーテルアルコールフェノールおよびそのハロゲン化/スルホン化/ニトロソまたはニトロソ誘導体。付加価値税:17.0%。税金還付率:9.0%. 規制条件:いいえ。最恵国関税:5.5%. 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
2909500000エーテルフェノール、エーテルアルコールフェノール及びそのハロゲン化、スルホン化、硝化又は亜硝化誘導体付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:5.5% General tariff:30.0%
Pterostilbene 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
DC Chemicals | DCZ-042-20 mg |
Pterostilbene |
537-42-8 | >98%, Standard References Grade | 20mg |
$280.0 | 2022-02-28 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R008906-5g |
Pterostilbene |
537-42-8 | 5g |
¥138 | 2022-09-30 | ||
LKT Labs | P7718-1 g |
Pterostilbene |
537-42-8 | ≥98% | 1g |
$980.00 | 2023-07-10 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | A-ZA597-1g |
Pterostilbene |
537-42-8 | 98% | 1g |
¥50.0 | 2022-06-10 | |
Ambeed | A181866-5g |
(E)-4-(3,5-Dimethoxystyryl)phenol |
537-42-8 | 98% | 5g |
$12.0 | 2024-07-18 | |
eNovation Chemicals LLC | Y1193836-100g |
(E)-4-(3,5-Dimethoxystyryl)phenol |
537-42-8 | 98% | 100g |
$295 | 2023-09-03 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T2888-200 mg |
Pterostilbene |
537-42-8 | 99.71% | 200mg |
¥1405.00 | 2022-04-26 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R008906-1g |
Pterostilbene |
537-42-8 | 1g |
¥47 | 2022-09-30 | ||
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R011697-5g |
Pterostilbene |
537-42-8 | 97% | 5g |
¥35 | 2023-06-14 | |
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R008906-20mg |
Pterostilbene |
537-42-8 | 20mg |
¥250 | 2023-06-14 |
Pterostilbene 関連文献
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Timothy J. Johnson,Laurie E. Locascio Lab Chip, 2002,2, 135-140
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2. Book reviews
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Junfeng Xie,Shuang Li,Xiaodong Zhang,Jiajia Zhang,Ruoxing Wang,Hao Zhang,Bicai Pan,Yi Xie Chem. Sci., 2014,5, 4615-4620
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4. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
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Irene Anton-Sales,Anna Laromaine,Anna Roig Biomater. Sci., 2020,8, 2921-2930
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
Pterostilbeneに関する追加情報
Pterostilbene (CAS No. 537-42-8): A Promising Compound in the Field of Chemoprevention and Neuroprotection
Pterostilbene, a natural compound with the chemical formula C16H12O3, is a stilbenoid that has garnered significant attention in recent years due to its potential health benefits. With the CAS number 537-42-8, this compound is primarily found in blueberries, grapes, and certain other fruits. Its structural similarity to resveratrol, another well-known stilbenoid, has led to extensive research into its biological activities and therapeutic applications.
Pterostilbene has been extensively studied for its antioxidant, anti-inflammatory, and anticancer properties. Recent studies have highlighted its potential in preventing and treating various diseases, including cardiovascular disorders, diabetes, and neurodegenerative conditions. One of the key mechanisms through which Pterostilbene exerts its beneficial effects is by modulating cellular signaling pathways and gene expression.
In the context of chemoprevention, Pterostilbene has shown promising results in inhibiting the growth of cancer cells. Research published in the journal Cancer Prevention Research demonstrated that Pterostilbene can induce apoptosis (programmed cell death) in cancer cells while sparing normal cells. This selective cytotoxicity makes it a potential candidate for cancer therapy. Additionally, studies have shown that Pterostilbene can inhibit angiogenesis, the formation of new blood vessels that supply nutrients to tumors, thereby limiting tumor growth and metastasis.
Beyond its anticancer properties, Pterostilbene has also been investigated for its role in managing metabolic disorders. A study published in the journal Molecular Nutrition & Food Research found that Pterostilbene can improve insulin sensitivity and reduce blood glucose levels in diabetic animal models. These findings suggest that Pterostilbene may be a valuable adjunct therapy for managing type 2 diabetes and related complications.
In the realm of neuroprotection, Pterostilbene has shown significant promise. Research published in the journal Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease indicated that Pterostilbene can protect neurons from oxidative stress and inflammation, which are key factors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in these conditions.
The bioavailability of Pterostilbene is another important aspect that has been studied extensively. Unlike resveratrol, which has poor bioavailability due to rapid metabolism and excretion, Pterostilbene exhibits higher bioavailability and longer-lasting effects. This makes it a more attractive candidate for therapeutic applications. A study published in the journal The Journal of Pharmacology and Experimental Therapeutics reported that oral administration of Pterostilbene leads to significant plasma levels and sustained biological activity.
Clinical trials are currently underway to further evaluate the safety and efficacy of Pterostilbene. Preliminary results from a phase I clinical trial published in the journal Clinical Cancer Research showed that oral administration of Pterostilbene was well-tolerated by patients with advanced solid tumors. The trial also provided preliminary evidence of antitumor activity, warranting further investigation.
In conclusion, Pterostilbene (CAS No. 537-42-8) is a multifaceted compound with a wide range of potential health benefits. Its antioxidant, anti-inflammatory, anticancer, and neuroprotective properties make it a promising candidate for various therapeutic applications. Ongoing research continues to uncover new mechanisms and potential uses for this natural compound, highlighting its significance in the field of chemoprevention and neuroprotection.
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